molecular formula C24H24N2O7S B11079422 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide

Cat. No.: B11079422
M. Wt: 484.5 g/mol
InChI Key: NHGFNHLMRNXQLI-UHFFFAOYSA-N
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Description

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide is a complex organic compound with a unique structure that includes various functional groups such as hydroxyl, methoxy, sulfonyl, methyl, isopropyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Sulfonation: Addition of the sulfonyl group.

    Hydroxylation: Introduction of the hydroxyl group.

    Methoxylation: Addition of the methoxy group.

    Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium and platinum for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation of the hydroxyl group may produce a ketone.

Scientific Research Applications

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H24N2O7S

Molecular Weight

484.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methyl-2-propan-2-ylphenyl]-3-nitrobenzamide

InChI

InChI=1S/C24H24N2O7S/c1-14(2)21-20(25-24(28)16-6-5-7-17(13-16)26(29)30)12-15(3)22(27)23(21)34(31,32)19-10-8-18(33-4)9-11-19/h5-14,27H,1-4H3,(H,25,28)

InChI Key

NHGFNHLMRNXQLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C(C)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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